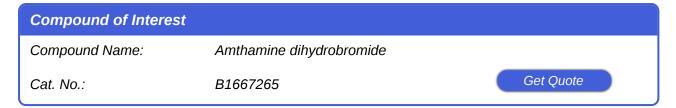


Amthamine Dihydrobromide: A Technical Guide to a Selective Histamine H2 Receptor Agonist

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Amthamine dihydrobromide is a potent and highly selective agonist for the histamine H2 receptor. Structurally distinct from histamine, this thiazole derivative has become an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the H2 receptor. This technical guide provides an in-depth overview of amthamine dihydrobromide, including its chemical properties, pharmacological profile, and the signaling pathways it modulates. Detailed experimental protocols for key assays and visualizations of the underlying molecular mechanisms are presented to facilitate its application in research and drug development.

Introduction

Histamine is a crucial biogenic amine that exerts its diverse effects through four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4.[1] The histamine H2 receptor is primarily known for its role in regulating gastric acid secretion, making it a key target for drugs treating peptic ulcers and gastroesophageal reflux disease.[2] However, H2 receptors are also present in other tissues, including the cardiovascular system and the central nervous system, where their functions are still being actively investigated.[3]

Amthamine, chemically known as 2-Amino-5-(2-aminoethyl)-4-methylthiazole, is a selective H2 receptor agonist that is slightly more potent than histamine itself.[4] Its high selectivity, with



negligible activity at H1 and H3 receptors, makes it a superior tool for studying H2 receptor-mediated effects in isolation.[4] This guide will delve into the technical details of **amthamine dihydrobromide**, providing the necessary information for its effective use in a laboratory setting.

Chemical and Physical Properties

Amthamine dihydrobromide is the salt form of the active amthamine base, which enhances its stability and solubility in aqueous solutions.

Property	Value	Reference(s)
Chemical Name	2-Amino-5-(2-aminoethyl)-4- methylthiazole dihydrobromide	[4]
Molecular Formula	C ₆ H ₁₁ N ₃ S · 2HBr	[5]
Molecular Weight	319.06 g/mol	[6]
CAS Number	142457-00-9	[5]
Appearance	Crystalline solid	[5]
Solubility	Soluble in water to 100 mM	[6]
Purity	≥99%	
Storage	Desiccate at -20°C	[5]

Pharmacological Profile Potency

Amthamine is a full agonist at the histamine H2 receptor, with a potency that is comparable to or slightly greater than that of histamine. Its potency has been characterized in various in vitro and in vivo models.



Assay System	Parameter	Value	Reference(s)
Isolated guinea pig atria (spontaneously beating)	pD₂	6.72	[7]
Isolated guinea pig atria	pD ₂	6.21	[5]
Isolated guinea pig papillary muscle (electrically driven)	pD ₂	6.17	[7]
Isolated human atrium	pD ₂	5.38	[7]
Conscious cats with gastric fistula (gastric acid secretion)	ED ₅₀	0.069 μmol/kg/h	[8]
Anesthetized rats with lumen-perfused stomach (gastric acid secretion)	ED50	11.69 μmol/kg (i.v.)	[8]
Rat isolated gastric fundus	EC50	18.9 μmol/L	[8]

Selectivity

A key advantage of amthamine is its high selectivity for the H2 receptor over other histamine receptor subtypes.

Receptor Subtype	Affinity (pKi) / Activity	Reference(s)
H2	5.2	[6]
H1	No activity	[4]
H3	Weak antagonist	[4]
H4	Negligible affinity	



Signaling Pathways

Activation of the histamine H2 receptor by amthamine initiates downstream signaling cascades. While the canonical pathway involves the activation of adenylyl cyclase and the production of cyclic AMP (cAMP), non-canonical pathways, such as the activation of the mitogen-activated protein kinase (MAPK) cascade, have also been identified.

Canonical Gs-cAMP Signaling Pathway

The H2 receptor is classically coupled to the Gs alpha subunit of the heterotrimeric G protein.



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Canonical H2 Receptor Signaling Pathway

Non-Canonical ERK Signaling Pathway

Amthamine has also been shown to induce the phosphorylation of extracellular signal-regulated kinase (ERK), a key component of the MAPK signaling cascade. This pathway can be involved in processes such as cell proliferation and differentiation.



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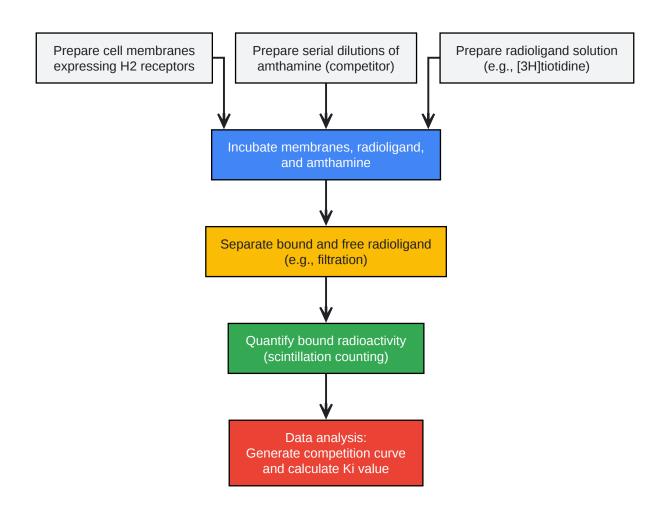
Non-Canonical H2 Receptor-Mediated ERK Signaling

Experimental Protocols

The following are generalized protocols for common assays used to characterize the activity of **amthamine dihydrobromide**. Specific parameters may require optimization depending on the cell line and experimental conditions.

Radioligand Binding Assay (Competitive)

This protocol is designed to determine the binding affinity (Ki) of amthamine for the H2 receptor by measuring its ability to displace a radiolabeled antagonist.



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Workflow for a Radioligand Binding Assay

Materials:



- Cell membranes expressing the histamine H2 receptor
- Radiolabeled H2 antagonist (e.g., [3H]tiotidine)
- · Amthamine dihydrobromide
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- Wash buffer (ice-cold assay buffer)
- Glass fiber filters
- Scintillation cocktail
- · 96-well plates
- Filtration apparatus
- Scintillation counter

Procedure:

- Membrane Preparation: Prepare a crude membrane fraction from cells or tissue known to express the H2 receptor.
- Assay Setup: In a 96-well plate, add assay buffer, the cell membrane preparation, a fixed concentration of the radiolabeled antagonist, and varying concentrations of amthamine dihydrobromide.
- Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
- Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
- Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.



- Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
- Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of amthamine. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This protocol measures the functional consequence of H2 receptor activation by quantifying the intracellular accumulation of cAMP.

Materials:

- Whole cells expressing the histamine H2 receptor
- · Amthamine dihydrobromide
- Cell culture medium
- Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)
- cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
- 96- or 384-well plates

Procedure:

- Cell Plating: Seed cells expressing the H2 receptor into a 96- or 384-well plate and culture overnight.
- Pre-incubation: On the day of the assay, remove the culture medium and pre-incubate the cells with stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 30 minutes) at 37°C.
- Agonist Stimulation: Add varying concentrations of amthamine dihydrobromide to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.



- Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.
- Data Analysis: Plot the measured cAMP levels against the log concentration of amthamine. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and the maximum response (Emax).

Conclusion

Amthamine dihydrobromide is a cornerstone tool for the pharmacological investigation of the histamine H2 receptor. Its high potency and selectivity allow for precise dissection of H2 receptor-mediated signaling and physiological functions. The data and protocols presented in this guide are intended to provide researchers, scientists, and drug development professionals with a comprehensive resource to facilitate their work with this important compound. A thorough understanding of its properties and the methodologies for its characterization will continue to drive new discoveries in the field of histamine research.

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